molecular formula C19H21BClFO3 B13622874 2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13622874
M. Wt: 362.6 g/mol
InChI Key: WJCHYJWYHDGCHO-UHFFFAOYSA-N
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Description

2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluoroanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds through a palladium-catalyzed borylation process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate the borylation process.

    Acids: Used in protodeboronation reactions.

Major Products

Scientific Research Applications

2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity in these coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C19H21BClFO3

Molecular Weight

362.6 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)methoxy]-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)16-9-8-15(11-17(16)22)23-12-13-6-5-7-14(21)10-13/h5-11H,12H2,1-4H3

InChI Key

WJCHYJWYHDGCHO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)F

Origin of Product

United States

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